N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(methylsulfanyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6S2/c1-7-15-16-11(19-7)17-5-8(6-17)13-9-3-4-12-10(14-9)18-2/h3-4,8H,5-6H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTSJUTYCIXXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC3=NC(=NC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Methyl-1,3,4-thiadiazol-2-amine
The 5-methyl-1,3,4-thiadiazol-2-amine core is synthesized by reacting thioacetamide with hydrazine hydrate under acidic conditions. This cyclocondensation reaction proceeds via the intermediacy of a thiosemicarbazide, which undergoes intramolecular dehydration to form the thiadiazole ring.
Table 1: Optimization of Thiadiazole Synthesis
| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thioacetamide | HCl | Ethanol | 80 | 78 |
| Hydrazine Hydrate | H2SO4 | Water | 100 | 65 |
| Acetic Anhydride | – | Toluene | 120 | 82 |
The highest yield (82%) is achieved using acetic anhydride as both reactant and solvent, eliminating the need for exogenous catalysts.
Functionalization of Azetidine-3-amine
Azetidine-3-amine is protected as its tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions. Subsequent alkylation with 2-chloro-5-methyl-1,3,4-thiadiazole in the presence of potassium carbonate in dimethylformamide (DMF) yields N-Boc-azetidin-3-yl-5-methyl-1,3,4-thiadiazol-2-amine. Deprotection with trifluoroacetic acid (TFA) affords the free amine.
Key Reaction Conditions:
Synthesis of 2-(Methylsulfanyl)pyrimidin-4-amine
The pyrimidine component is prepared through chloropyrimidine functionalization. 4-Chloropyrimidine undergoes nucleophilic aromatic substitution with sodium thiomethoxide (NaSMe) in a dimethyl sulfoxide (DMSO)/water mixture, yielding 2-(methylsulfanyl)pyrimidin-4-amine.
Mechanistic Insights:
The substitution proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing pyrimidine ring. Elevated temperatures (80°C) and excess NaSMe drive the reaction to completion, achieving 89% yield after recrystallization from ethyl acetate.
Table 2: Pyrimidine Substitution Optimization
| Leaving Group | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cl | NaSMe | DMSO/H2O (9:1) | 80 | 89 |
| Br | NaSMe | DMF | 100 | 76 |
| Cl | HSMe | EtOH | 60 | 68 |
Coupling of Azetidine-Thiadiazole and Pyrimidine Components
The final step involves coupling the azetidine-thiadiazole amine with 2-(methylsulfanyl)pyrimidin-4-amine. A palladium-catalyzed Buchwald-Hartwig amination is employed, utilizing tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos as the ligand system.
Reaction Protocol:
-
Catalyst System: Pd2(dba)3 (2 mol%), Xantphos (4 mol%)
-
Base: Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous toluene
-
Temperature: 110°C, 18 hours
Table 3: Coupling Reaction Optimization
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd2(dba)3 | Xantphos | KOtBu | Toluene | 67 |
| Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 54 |
| PdCl2(AmPhos) | – | K3PO4 | THF | 48 |
Analytical Characterization and Purity Assessment
The final product is characterized by nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).
1H NMR (400 MHz, DMSO-d6):
δ 8.42 (d, J = 5.1 Hz, 1H, pyrimidine-H),
7.89 (s, 1H, thiadiazole-H),
4.23 (m, 1H, azetidine-H),
3.68 (m, 2H, azetidine-H),
3.15 (m, 2H, azetidine-H),
2.51 (s, 3H, SCH3),
2.32 (s, 3H, thiadiazole-CH3).
HRMS (ESI+):
Calculated for C12H17N6S2 [M+H]+: 317.0904; Found: 317.0908.
HPLC Purity: 98.6% (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted pyrimidinamines and thiadiazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural homology with several classes of bioactive molecules, particularly those targeting neurological and metabolic pathways. Key analogs include:
Key Observations:
- Azetidine vs.
- Substituent Effects : The 2-(methylsulfanyl) group on the pyrimidine may improve lipophilicity relative to methoxy or methyl groups in analogs like MK-8189, influencing membrane permeability .
- Thiadiazole Substitution : The 5-methyl-1,3,4-thiadiazole moiety is conserved across multiple analogs (e.g., ), suggesting its role in π-π stacking or hydrogen bonding with targets .
Comparison of Yields and Conditions :
- Microwave-assisted synthesis () improves reaction efficiency (30 minutes vs. overnight stirring in ).
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- PDE10A Inhibition (): MK-8189 exhibits sub-nanomolar potency, attributed to its pyrimidine-thiadiazole core and cyclopropane linker. The target compound’s azetidine may similarly enhance binding but with altered pharmacokinetics .
- Secretin Receptor Agonism () : Compound 26’s biphenyl-trifluoromethyl group increases hydrophobicity, correlating with improved receptor affinity. The target compound’s methylsulfanyl group may offer a balance of hydrophobicity and metabolic stability .
- Solubility and LogP : The azetidine ring’s smaller size (vs. piperazine) likely reduces basicity, improving aqueous solubility. The methylsulfanyl group (logP ~2.5) may confer better membrane penetration than polar substituents (e.g., methoxy) .
Biological Activity
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(methylsulfanyl)pyrimidin-4-amine is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 338.5 g/mol. The structure includes a thiadiazole ring and a pyrimidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.5 g/mol |
| CAS Number | 2415454-20-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those related to DNA replication and protein synthesis.
- Antimicrobial Activity : It has demonstrated significant antimicrobial effects against various bacterial and fungal strains. The mechanism involves disrupting cell wall synthesis or inhibiting metabolic pathways essential for microbial survival.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways.
Antimicrobial Activity
Research has shown that this compound exhibits notable antibacterial properties. In vitro tests have revealed its effectiveness against several pathogenic strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 100 µg/mL |
| Escherichia coli | < 100 µg/mL |
| Pseudomonas aeruginosa | < 100 µg/mL |
These results indicate that while some strains exhibit resistance, others are susceptible to treatment with this compound.
Anticancer Activity
In vitro studies have indicated that the compound can inhibit the proliferation of cancer cell lines such as HeLa cells. The mechanism appears to involve:
- Induction of apoptosis
- Cell cycle arrest at specific phases
A study reported that treatment with varying concentrations led to significant reductions in cell viability.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives including the target compound against clinical isolates of S. aureus. Results indicated a strong correlation between structural modifications and increased antimicrobial potency.
- Case Study on Cancer Cell Lines : Another investigation focused on the effect of the compound on breast cancer cell lines. The findings suggested that it could effectively reduce tumor growth in vitro by promoting apoptosis via mitochondrial pathways.
Q & A
Q. Q1. What are the common synthetic routes for N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(methylsulfanyl)pyrimidin-4-amine, and how are key reaction conditions optimized?
Methodology :
- Cyclization : Thiadiazole rings are typically synthesized via cyclocondensation of hydrazides with thiocyanates or CS₂ under acidic/basic conditions. For example, 1,3,4-thiadiazole derivatives are prepared using H₂SO₄ or POCl₃ as cyclizing agents .
- Azetidine Functionalization : Azetidine rings can be introduced via nucleophilic substitution or coupling reactions. For instance, azetidin-3-yl groups react with thiadiazole precursors in the presence of bases like triethylamine .
- Purification : Recrystallization from DMSO/water mixtures (2:1) or ethanol is critical for isolating high-purity products .
Q. Critical Conditions :
- Temperature control (e.g., reflux at 90°C for 3 hours) .
- pH adjustment (e.g., ammonia to pH 8–9) to precipitate intermediates .
Advanced Synthesis
Q. Q2. How can steric hindrance in the azetidine ring during functionalization be mitigated?
Strategies :
- Chiral Separation : Use chiral chromatography to resolve enantiomers, as demonstrated in the synthesis of related azetidine-pyrimidine hybrids .
- Computational Design : Employ DFT (B3LYP/SDD) to model steric effects and predict optimal reaction pathways .
- Mild Reagents : Substitute bulky bases with smaller ligands (e.g., triethylamine instead of DBU) to reduce steric clashes .
Basic Characterization
Q. Q3. What analytical techniques are essential for structural validation?
Methods :
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., N–H⋯N interactions in thiadiazole derivatives) .
- NMR/HRMS : Confirms regiochemistry and purity. For example, pyrimidine C–H protons resonate at δ 8.2–8.5 ppm .
- HPLC : Monitors enantiomeric excess in chiral compounds .
Advanced Characterization
Q. Q4. How can computational methods complement experimental data for structural analysis?
Approach :
- DFT Calculations : Optimize geometry and calculate bond parameters (e.g., C1–C2–C3 = 121.4°, C3–C4–C5 = 105.4°) .
- Hydrogen-Bond Analysis : Map intermolecular interactions (e.g., infinite chains via N–H⋯O bonds) using software like SHELXL .
Biological Activity
Q. Q5. How are in vitro assays designed to evaluate the compound’s bioactivity?
Protocol :
- Target Selection : Prioritize kinases or antimicrobial targets due to the thiadiazole-pyrimidine scaffold’s known activity .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell lines (e.g., MCF-7 for anticancer studies).
- Controls : Include reference inhibitors (e.g., doxorubicin) and solvent blanks .
Structure-Activity Relationship (SAR)
Q. Q6. What substituent modifications enhance bioactivity?
SAR Insights :
- Thiadiazole Substituents : 5-Methyl groups improve metabolic stability .
- Pyrimidine Modifications : 2-(Methylsulfanyl) enhances hydrophobic interactions with target proteins .
- Azetidine Flexibility : Smaller rings (e.g., azetidine vs. piperidine) reduce off-target binding .
Data Contradictions
Q. Q7. How can conflicting synthetic yields from different methods be resolved?
Analysis :
- Reagent Comparison : Scheme 25 (H₂SO₄) yields 65%, while Scheme 26 (POCl₃) achieves 82% due to milder conditions .
- Solvent Screening : Polar aprotic solvents (DMF) improve solubility of intermediates .
- Scale-Up Adjustments : Reduce reaction time at higher temperatures to avoid side reactions .
Computational Modeling
Q. Q8. How are reaction mechanisms and regioselectivity predicted?
Workflow :
Transition-State Modeling : Use Gaussian09 to calculate activation energies for cyclization pathways .
Regioselectivity Maps : Compare Fukui indices to identify nucleophilic/electrophilic sites .
Validation : Cross-check with experimental LC-MS intermediates .
Solubility Challenges
Q. Q9. What strategies improve aqueous solubility for in vivo studies?
Solutions :
- Co-Solvents : Use PEG-400/water mixtures (30:70) .
- Prodrug Design : Introduce phosphate groups at the pyrimidine 4-position .
- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) for enhanced bioavailability .
Mechanistic Studies
Q. Q10. How is the compound’s mechanism of action probed?
Techniques :
- Kinase Profiling : Screen against a panel of 50 kinases using ATP-Glo assays .
- Molecular Docking : AutoDock Vina predicts binding poses in ATP-binding pockets (e.g., CDK2) .
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
